Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the reaction of a suitable cyclohexene derivative with a boronic ester precursor. One common method involves the hydroboration of alkenes using pinacolborane or bis(pinacolato)diboron in the presence of a transition metal catalyst such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and stringent reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium complex, enabling the coupling reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in similar cross-coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: A boronic ester with a pyrazole ring, used in the synthesis of heterocyclic compounds.
Uniqueness
Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to its cyclohexene core, which provides additional reactivity and structural diversity compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Properties
Molecular Formula |
C16H27BO4 |
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Molecular Weight |
294.2 g/mol |
IUPAC Name |
ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H27BO4/c1-7-19-14(18)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h9,11-12H,7-8,10H2,1-6H3 |
InChI Key |
HQDSLSSSAKGHFM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2C)C(=O)OCC |
Origin of Product |
United States |
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